N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-5-chlorothiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-5-chlorothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6BrClN2OS3/c13-9-3-1-7(19-9)6-5-18-12(15-6)16-11(17)8-2-4-10(14)20-8/h1-5H,(H,15,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAZFCYGBWOVFBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Br)C2=CSC(=N2)NC(=O)C3=CC=C(S3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6BrClN2OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-5-chlorothiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Thiazole Ring: The thiazole ring is synthesized by reacting a bromothiophene derivative with a suitable thioamide under specific conditions.
Coupling Reaction: The synthesized thiazole derivative is then coupled with a chlorothiophene carboxylic acid derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Purification: The final product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-5-chlorothiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of derivatives with different functional groups replacing bromine or chlorine.
Scientific Research Applications
N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-5-chlorothiophene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for treating various diseases.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-5-chlorothiophene-2-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may bind to bacterial enzymes, disrupting their function and exhibiting antimicrobial activity. In cancer cells, it may interfere with cell signaling pathways, leading to apoptosis or cell cycle arrest.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with its analogs based on substituent variations, synthetic routes, and inferred biological properties.
Substituent Variations and Physicochemical Properties
Key Observations :
- Aromatic vs. Aliphatic Substituents : Dichlorophenyl () and dichlorobenzyl () groups may confer stronger π-π stacking interactions in biological targets compared to thiophene rings .
Biological Activity
N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-5-chlorothiophene-2-carboxamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer research. This article delves into the compound's synthesis, biological mechanisms, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure combining several functional groups:
- Thiazole ring : Known for its role in various biological activities.
- Bromothiophene moiety : Imparts unique electronic properties.
- Chlorothiophene carboxamide : Enhances solubility and interaction with biological targets.
The molecular formula is , and it exhibits a molecular weight of approximately 396.26 g/mol.
Synthesis Methods
The synthesis of this compound typically involves several key steps:
-
Formation of the Thiazole Ring :
- The thiazole ring is constructed by reacting a bromothiophene derivative with a thioamide under controlled conditions.
-
Coupling Reaction :
- The thiazole derivative is coupled with a chlorothiophene carboxylic acid derivative using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
-
Purification :
- The final product is purified via column chromatography to achieve high purity levels.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that compounds with similar structures can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungi. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with lipid biosynthesis pathways .
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies suggest that it may induce apoptosis in cancer cells by targeting specific signaling pathways. For example, it has shown efficacy against estrogen receptor-positive breast cancer cells (MCF7) in assays like the Sulforhodamine B (SRB) assay . Molecular docking studies further support the hypothesis that this compound binds to key enzymes involved in cancer cell proliferation, effectively inhibiting their activity .
Table 1: Summary of Biological Activities
Case Study: Anticancer Screening
A study conducted on derivatives of thiazole compounds demonstrated that those containing similar moieties to this compound exhibited promising results against MCF7 cells. The most active derivatives were confirmed through both cytotoxicity assays and molecular docking studies, highlighting the importance of structural features such as electron-withdrawing groups for enhancing biological activity .
The proposed mechanism of action involves:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.
- Cell Signaling Disruption : It could interfere with signaling pathways that regulate cell survival and apoptosis.
- Structural Interaction : The unique combination of bromine and chlorine substitutions enhances binding affinity to biological targets.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-5-chlorothiophene-2-carboxamide, and how do reaction conditions impact yield and purity?
- Methodology :
- Multi-step synthesis : Begin with brominated thiophene precursors and employ coupling reactions (e.g., Suzuki or Gewald reactions) to assemble the thiazole-thiophene backbone. For example, highlights the use of brominated thiophene rings and amide linkages in analogous compounds .
- Condition optimization : Reaction temperature (60–80°C for amide bond formation), solvent selection (polar aprotic solvents like DMF for solubility), and catalysts (Pd-based for cross-couplings) are critical. emphasizes the need for inert atmospheres (N₂/Ar) to prevent oxidation of sensitive groups like thiophene .
- Purity control : Use TLC for real-time monitoring and column chromatography for purification. Yield improvements (>70%) are achievable via stoichiometric adjustments (e.g., 1.2:1 molar ratio of acyl chloride to amine).
Q. How is the molecular structure of this compound confirmed, and which spectroscopic techniques are most reliable?
- Methodology :
- NMR spectroscopy : ¹H and ¹³C NMR are essential for verifying substituent positions. For instance, the thiophene protons typically resonate at δ 6.8–7.2 ppm, while thiazole protons appear at δ 7.5–8.0 ppm .
- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 432.92 for C₁₃H₈BrClN₂OS₂). notes the use of ESI-MS for carboxamide derivatives .
- IR spectroscopy : Amide C=O stretches (~1650 cm⁻¹) and thiophene C-S vibrations (~680 cm⁻¹) validate functional groups .
Advanced Research Questions
Q. What strategies are recommended to resolve contradictions in reported biological activity data (e.g., IC₅₀ variability across studies)?
- Methodology :
- Assay standardization : Control variables such as cell line selection (e.g., HeLa vs. HEK293), incubation time (24–48 hr), and solvent (DMSO concentration ≤0.1%). highlights discrepancies arising from differing ATP concentrations in kinase assays .
- Dose-response validation : Perform triplicate experiments with positive controls (e.g., staurosporine for kinase inhibition) to normalize data .
- Meta-analysis : Compare structural analogs (e.g., 5-bromo-thiophene derivatives) to identify trends in activity cliffs .
Q. How can computational modeling predict the compound’s interaction with biological targets like kinases or GPCRs?
- Methodology :
- Molecular docking : Use AutoDock Vina to simulate binding to kinase ATP pockets. Focus on hydrogen bonding with hinge regions (e.g., Glu91 in CDK2) and hydrophobic interactions with bromothiophene groups .
- QSAR analysis : Correlate electronic descriptors (e.g., HOMO-LUMO gap) with anti-inflammatory activity. suggests thiadiazole derivatives exhibit π-π stacking with aromatic residues in COX-2 .
- MD simulations : Assess binding stability (50 ns trajectories) using AMBER to evaluate conformational changes in the target .
Q. What experimental approaches address the compound’s instability in aqueous buffers during bioactivity assays?
- Methodology :
- Degradation profiling : Use HPLC-MS to identify hydrolysis products (e.g., cleavage at the amide bond). recommends pH 7.4 PBS buffer with 0.01% BSA to reduce aggregation .
- Lyophilization : Stabilize the compound by freeze-drying with cryoprotectants (e.g., trehalose) and reconstitute in DMSO immediately before use .
- Prodrug design : Modify the carboxamide group to ester derivatives for enhanced solubility and in situ activation .
Data Analysis and Mechanistic Questions
Q. How can researchers differentiate between on-target and off-target effects in phenotypic assays?
- Methodology :
- CRISPR knockouts : Silence the putative target (e.g., EGFR) and compare dose-response curves in wild-type vs. KO cells .
- Chemical proteomics : Use affinity-based probes (ABPs) with a photo-crosslinker to capture interacting proteins, followed by LC-MS/MS identification .
- Pathway enrichment analysis : Apply RNA-seq to identify differentially expressed genes and map to KEGG pathways (e.g., MAPK vs. PI3K-AKT) .
Q. What methodologies validate the compound’s mechanism of action in enzyme inhibition studies?
- Methodology :
- Enzyme kinetics : Calculate K₁ (inhibition constant) via Lineweaver-Burk plots. For example, notes competitive inhibition patterns for similar thiazole-carboxamides .
- ITC (Isothermal Titration Calorimetry) : Measure binding thermodynamics (ΔH, ΔS) to confirm enthalpy-driven interactions .
- X-ray crystallography : Resolve co-crystal structures (2.0 Å resolution) to visualize binding poses, as seen in for related benzamide-thiazole derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
